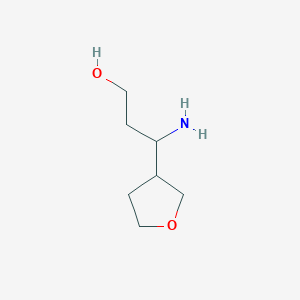

3-Amino-3-(oxolan-3-yl)propan-1-ol

Beschreibung

3-Amino-3-(oxolan-3-yl)propan-1-ol is a secondary amino alcohol characterized by a propan-1-ol backbone with an amino (-NH2) group and an oxolane (tetrahydrofuran, THF) ring substituent at the 3-position. This structural configuration confers unique physicochemical properties, making it a compound of interest in pharmaceutical and chemical synthesis, particularly as a chiral building block or intermediate. The oxolane ring introduces steric and electronic effects that influence solubility, reactivity, and molecular interactions.

Eigenschaften

Molekularformel |

C7H15NO2 |

|---|---|

Molekulargewicht |

145.20 g/mol |

IUPAC-Name |

3-amino-3-(oxolan-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H15NO2/c8-7(1-3-9)6-2-4-10-5-6/h6-7,9H,1-5,8H2 |

InChI-Schlüssel |

GRCRZKAJDQKYCR-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC1C(CCO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(oxolan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of oxirane with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Amino-3-(oxolan-3-yl)propan-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einer Carbonylverbindung oxidiert werden.

Reduktion: Die Aminogruppe kann zu einem Amin reduziert werden.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte:

Oxidation: Bildung eines Ketons oder Aldehyds.

Reduktion: Bildung eines primären oder sekundären Amins.

Substitution: Bildung halogenierter Verbindungen oder anderer Derivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Amino- und Hydroxylgruppen können Wasserstoffbrückenbindungen bilden und an nucleophilen Reaktionen teilnehmen. Diese Wechselwirkungen können die Enzymaktivität, die Rezeptorbindung und andere biochemische Prozesse beeinflussen. Der Oxolanring sorgt für strukturelle Stabilität und beeinflusst die Gesamtreaktivität der Verbindung.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The oxolane ring provides structural stability and influences the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Molecular Weight: The oxolane derivative has a higher molecular weight (~145 g/mol) than 3-aminopropan-1-ol (75.1 g/mol) due to the THF ring but is lighter than the naphthyl-substituted analog (237.73 g/mol).

- Solubility: The oxolane ring’s oxygen atom enhances polarity compared to the naphthyl group, suggesting higher water solubility than the latter but lower than the linear 3-aminopropan-1-ol.

- Boiling Point: Linear amino alcohols (e.g., 3-aminopropan-1-ol) exhibit higher boiling points due to stronger hydrogen bonding. The oxolane derivative’s boiling point is expected to be lower than 187°C but higher than branched or aromatic analogs.

Structural and Functional Comparisons

Steric and Electronic Effects

- Naphthalen-1-yl Group : The bulky aromatic substituent in the naphthyl analog increases lipophilicity, reducing water solubility but improving organic phase partitioning, which is advantageous in certain synthetic applications .

Biologische Aktivität

3-Amino-3-(oxolan-3-yl)propan-1-ol, also referred to as 3-Amino-1-(oxolan-3-yl)propan-1-ol, is a compound characterized by its unique molecular structure that includes an oxolane (tetrahydrofuran) ring, an amino group, and a hydroxyl group. This combination of functional groups enables the compound to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₉NO₂, and its structural features facilitate interactions with biological macromolecules. The presence of both amino and hydroxyl groups allows for hydrogen bonding, which can influence enzyme activity and receptor interactions. This structural capability suggests potential applications in drug development and therapeutic interventions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can function as a ligand, binding to receptors or enzymes and modulating their activity. This modulation can lead to various biological effects depending on the target involved:

Molecular Targets:

- Enzymes: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptors: It may bind to receptors involved in signaling pathways related to cell growth, apoptosis, or inflammation.

Pathways Involved:

Research indicates that the compound could affect pathways such as:

- Cell Growth: By modulating growth factor receptors.

- Apoptosis: Influencing apoptotic pathways through interaction with caspases or other apoptotic proteins.

- Inflammation: Potentially affecting cytokine signaling pathways.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound:

- Antitumor Activity: Preliminary research suggests that the compound may exhibit antitumor properties by inhibiting tumor cell proliferation in vitro.

- Neuroprotective Effects: Due to its ability to cross the blood-brain barrier (BBB), it may have implications in neurodegenerative diseases.

- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-(oxolan-3-yl)propan-1-ol | Similar oxolane ring; different amino position | Variation in reactivity due to structural differences |

| 2-Amino-3-(1H-indol-3-yl)propan-1-ol | Indole ring instead of oxolane | Potentially different biological activity |

| 3-Amino-propanol | Lacks oxolane ring | Distinct pharmacological properties |

Case Studies and Research Findings

Several studies have focused on the biological activity of 3-Amino-3-(oxolan-3-y)propan-1-o:

- In Vitro Studies: Research conducted on various cancer cell lines demonstrated that the compound could inhibit cell growth through apoptosis induction.

- Animal Models: In vivo studies indicated potential neuroprotective effects, suggesting that the compound might mitigate neurodegeneration in models of Alzheimer's disease.

- Mechanistic Studies: Investigations into its mechanism revealed that 3-Amino-3-(oxolan-3-y)propan-1-o interacts with key signaling pathways, including those involving PI3K/Akt and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.